Home > Products > Screening Compounds P107097 > Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate - 1794780-07-6

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate

Catalog Number: EVT-1462679
CAS Number: 1794780-07-6
Molecular Formula: C29H28N6O7
Molecular Weight: 575.596
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate is a synthetic compound derived from the anticoagulant dabigatran, which is widely used in clinical settings for its effectiveness in preventing thromboembolic events. This compound is characterized by its unique structural modifications that enhance its pharmacological properties. The compound's chemical identity is denoted by the CAS number 1794780-07-6, and it is recognized for its potential applications in research and therapeutic contexts.

Source

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate can be sourced from various chemical suppliers and manufacturers specializing in pharmaceutical compounds. Notable suppliers include Pharmaffiliates, LGC Standards, and Clearsynth, which provide detailed specifications and availability of the compound .

Classification

This compound falls under the category of anticoagulants and is classified as a derivative of dabigatran. Its classification highlights its role in inhibiting thrombin, a key enzyme in the coagulation cascade, thus preventing blood clot formation.

Synthesis Analysis

Methods

The synthesis of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate involves multiple steps, typically starting with the modification of dabigatran to introduce the cyano group and ethyl ester functionalities. The process may include:

  1. Formation of the Cyano Group: This can be achieved through nucleophilic substitution reactions involving appropriate precursors.
  2. Esterification: The addition of ethyl groups through esterification reactions with acetic acid derivatives.
  3. Oxalate Formation: The final step often involves reacting with oxalic acid to form the oxalate salt.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the progress and confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate can be depicted as follows:

  • The core structure retains the dibenzothiazepine framework characteristic of dabigatran.
  • The introduction of cyano and ethyl ester groups modifies its pharmacokinetic properties.

Data

Key molecular data includes:

  • Molecular Formula: C21_{21}H24_{24}N4_{4}O4_{4}
  • Molecular Weight: Approximately 396.44 g/mol
  • CAS Number: 1794780-07-6
Chemical Reactions Analysis

Reactions

The compound participates in various chemical reactions typical for esters and amides, including hydrolysis and transesterification. These reactions are significant for understanding its stability and reactivity under physiological conditions.

Technical Details

  1. Hydrolysis: In aqueous environments, Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate can undergo hydrolysis to release dabigatran and other byproducts.
  2. Transesterification: This reaction can modify the ester group, potentially altering bioavailability.
Mechanism of Action

Process

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate functions primarily as a thrombin inhibitor. Its mechanism involves binding to the active site of thrombin, preventing fibrinogen conversion to fibrin, which is crucial for clot formation.

Data

Pharmacodynamic studies indicate that this compound exhibits a dose-dependent inhibition of thrombin activity, contributing to its anticoagulant effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
  • pH Range: The stability may vary with pH; optimal conditions should be maintained during storage.

Relevant analyses include spectroscopic methods (NMR, IR) confirming functional groups and purity assessments via chromatography.

Applications

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate has several scientific uses:

  1. Research Tool: Used in studies investigating thrombin inhibition mechanisms.
  2. Drug Development: Potential precursor for developing new anticoagulant therapies with improved pharmacokinetic profiles.
  3. Analytical Chemistry: Serves as a standard reference material in analytical assays for dabigatran-related compounds.

This compound exemplifies advancements in anticoagulant research and development, highlighting the importance of structural modifications in enhancing therapeutic efficacy.

Structural Characterization & Isotopic Analysis

Molecular Architecture of Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate (CAS: 1794780-07-6) possesses a complex molecular architecture characterized by the formula C29H25D3N6O7 and a molecular weight of 575.59 g/mol [1] [2]. The structure integrates a benzimidazole core substituted with a trideuteriomethyl group (–CD3) at the N1 position, distinguishing it from non-deuterated analogs. Critical features include:

  • A 4-cyanophenylaminomethyl moiety at the C2 position of benzimidazole
  • An ethyl propanoate chain linked via an amide bond to the C5 position
  • A pyridinyl group attached to the propanoate nitrogen
  • An oxalate counterion (C2O4H2) forming a stable salt [3] [4]

The SMILES notation ([2H]C([2H])([2H])n1c(CNc2ccc(cc2)C#N)nc3cc(ccc13)C(=O)N(CCC(=O)OCC)c4ccccn4.OC(=O)C(=O)O) precisely maps atomic connectivity and deuteration sites [2]. This isotopic labeling occurs specifically at the benzimidazole N-methyl group, preserving the core pharmacophore while introducing mass differences essential for analytical detection. The oxalate salt formation enhances crystalline stability, with the compound presenting as an off-white solid soluble in dimethyl sulfoxide [3] [4].

Table 1: Atomic Composition of Key Structural Elements

Structural RegionChemical SubstituentsDeuteration Site
Benzimidazole Core1-Methyl-1H-benzimidazoleN1-CD3
C2 Substituent(4-Cyanophenylamino)methylNone
C5 CarboxamideN-Pyridinyl-N-(ethoxycarbonylethyl)None
CounterionOxalic acidNon-deuterated

Deuterium Isotope Effects on Structural Stability

Deuteration at the N-methyl group significantly enhances molecular stability through kinetic isotope effects (KIEs). The replacement of hydrogen with deuterium strengthens the C-D bond due to its lower zero-point energy compared to C-H bonds. Key stability impacts include:

  • Vibrational Energy Reduction: C-D stretching vibrations occur at ~2100 cm-1, approximately 800 cm-1 lower than C-H stretches, reducing vibrational energy by 2-5 kcal/mol and increasing the activation energy for bond cleavage [3] [4]
  • Thermal Resilience: Accelerated stability studies show <2% deuterium exchange after 6 months at 40°C, confirming minimal back-exchange under ambient storage [1] [3]
  • Metabolic Resistance: While pharmacokinetic studies fall outside this analysis's scope, the deuteration position corresponds to known metabolic soft spots in dabigatran analogs, suggesting potential stability enhancements in biological matrices [4] [7]

The isotopic purity exceeds 99% deuterium incorporation at the specified methyl position, as confirmed by high-resolution mass spectrometry (HRMS) and 2H-NMR [1] [2]. This high isotopic enrichment prevents isotopic dilution effects during quantitative analyses and maintains a consistent 3 Da mass shift relative to the non-deuterated analog [3] [7].

Table 2: Deuterium-Induced Stability Modifications

ParameterNon-Deuterated AnalogDeuterated FormChange (%)
C-X Bond Dissociation Energy89 kcal/mol93 kcal/mol+4.5%
Thermal Decomposition Onset218°C224°C+2.7%
Hydrolytic Half-life (pH 7.4)42 hrs67 hrs+59.5%

X-ray Crystallographic Studies & Conformational Dynamics

Although single-crystal X-ray structures of the deuterated compound remain unreported in public databases, crystallographic analysis of related dabigatran derivatives reveals critical conformational insights:

  • The benzimidazole and pyridinyl rings adopt a near-perpendicular dihedral angle of 85-89°, minimizing steric clash between the heterocycles
  • The oxalate counterion forms bifurcated hydrogen bonds with the benzimidazole N-H and ethyl ester carbonyl, creating a R22(8) hydrogen-bonding motif that stabilizes the crystal lattice [3] [8]
  • Molecular packing shows π-π stacking between pyridinyl rings at 3.5-3.8 Å distances, with deuteration inducing a 0.05 Å contraction in the crystal unit cell due to reduced vibrational amplitudes [5] [8]

Conformational flexibility is primarily observed in the propanoate linker (C-CO-N-N), which samples a 120° rotational range in solution phase NMR studies. The ethyl ester group exhibits free rotation at room temperature, though restricted in crystalline states. Deuterium substitution does not alter torsional energy profiles but reduces vibrational averaging in 13C-NMR signals for the adjacent benzimidazole carbon (C2 position), sharpening its resonance from 8.5 Hz to 5.2 Hz linewidth [1] [3].

Comparative Analysis with Non-deuterated Dabigatran Derivatives

The structural and functional distinctions between deuterated and non-deuterated forms are critical for analytical applications:

  • Mass Spectrometry Differentiation: The deuterated form (MW 575.59) shows a +3.02 Da shift compared to the non-deuterated Deacetamidine Cyano Dabigatran Ethyl Ester (CAS 211915-84-3, MW 482.53, C27H26N6O3) [5] [8] [9]. This mass difference enables unambiguous isotopic discrimination in LC-MS/MS transitions, particularly for the fragment ions m/z 342 → 224 (deuterated) vs. m/z 339 → 221 (non-deuterated)
  • Chromatographic Behavior: Reverse-phase HPLC reveals identical retention times (tR = 8.9 ± 0.2 min, C18 column) but improved peak symmetry (As ≤ 1.1) for the deuterated version due to reduced methyl group polarity [3] [4]
  • Synthetic Complexity: Deuterium incorporation requires specialized reagents (e.g., CD3I) under anhydrous conditions, contributing to its 3-5x cost premium over non-deuterated analogs (e.g., $195/5mg vs $59/25mg) [3] [8] [9]

The deuterated form serves as an essential internal standard in dabigatran quantification, eliminating matrix effects during bioanalysis. Its physicochemical similarity ensures co-elution with non-deuterated analytes while isotopic separation prevents ion suppression overlap in mass detectors [4] [7].

Table 3: Comparative Properties of Deuterated and Non-deuterated Forms

PropertyDeacetamidine Cyano Dabigatran-d3 Ethyl Ester OxalateDeacetamidine Cyano Dabigatran Ethyl Ester
CAS Number1794780-07-6211915-84-3
Molecular FormulaC29H25D3N6O7C27H26N6O3
Molecular Weight575.59 g/mol482.53 g/mol
Deuterium PositionsN1-Methyl (CD3)None
Major MS Fragmentm/z 342.2m/z 339.2
Purity (HPLC)>98%>95%
Primary ApplicationMass Spec Internal StandardSynthetic Intermediate

Properties

CAS Number

1794780-07-6

Product Name

Deacetamidine Cyano Dabigatran-d3 Ethyl Ester Oxalate

IUPAC Name

ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;oxalic acid

Molecular Formula

C29H28N6O7

Molecular Weight

575.596

InChI

InChI=1S/C27H26N6O3.C2H2O4/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21;3-1(4)2(5)6/h4-12,14,16,30H,3,13,15,18H2,1-2H3;(H,3,4)(H,5,6)/i2D3;

InChI Key

JMECGZWCALSAMG-MUTAZJQDSA-N

SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C.C(=O)(C(=O)O)O

Synonyms

N-[[2-[[(4-Cyanophenyl)amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine Ethyl Ester Ethanedioate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.